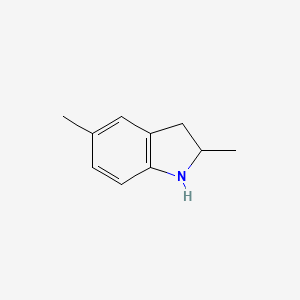

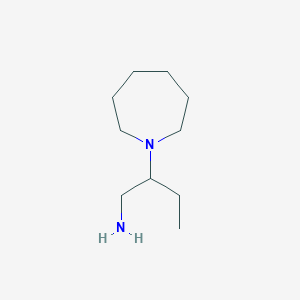

2,5-Dimethyl-2,3-dihydro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

Indole derivatives are usually synthesized by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis

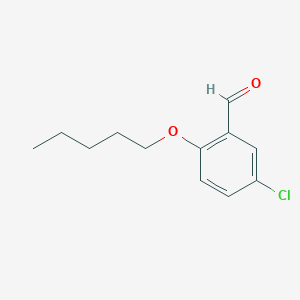

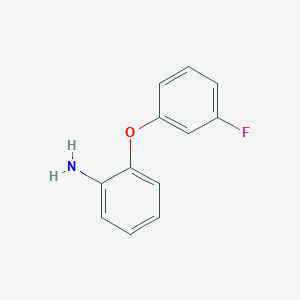

The molecular structure of 2,5-Dimethyl-2,3-dihydro-1H-indole is similar to that of indole, which is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives, including 2,5-Dimethyl-2,3-dihydro-1H-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .科学的研究の応用

Synthesis and Biological Potential

- Indole derivatives, including 2,3-dimethylindole, are vital in synthesizing biologically active compounds. A study synthesized new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole, resulting in compounds with potential biological activities such as para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor activities (Avdeenko, Konovalova, & Yakymenko, 2020).

Chemical Synthesis and Structure

- The reaction of 2,3,3-trimethyl-3H-indole with dimethylformamide/POCl3 followed by aqueous NaOH produces 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole. Its crystal structure reveals a planar molecule, excluding the methyl groups (Helliwell, Afgan, Baradarani, & Joule, 2006).

Pharmacological Applications

- A study on the synthesis of hydrogenated pyrrolo[3,4-b]indoles, analogs of dimebon, showed a broad spectrum of pharmacological activity in the hydrogenated pyrroloindoles, suitable for medicine development through the “magic bullet” concept (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).

Catalysis in Organic Synthesis

- Palladium-catalyzed reactions, including those involving indoles, have become significant in organic synthesis. This method offers access to fine chemicals and pharmaceutical intermediates with fewer steps and less waste (Cacchi & Fabrizi, 2005).

Antidepressant Potential

- A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles showed potential antidepressant activity, with a specific derivative demonstrating significant potency in the prevention of reserpine ptosis in mice (Demerson, Santroch, & Humber, 1975).

Cytotoxicity and Anticancer Research

- A study on chalcones derived from indole compounds showed promising cytotoxic activity against the human breast cancer cell line MCF7, especially with certain compounds exhibiting high inhibition rates (Mohammad & ALİ, 2022).

将来の方向性

Indoles, including 2,5-Dimethyl-2,3-dihydro-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

特性

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEUSNIEJOXRAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-2,3-dihydro-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

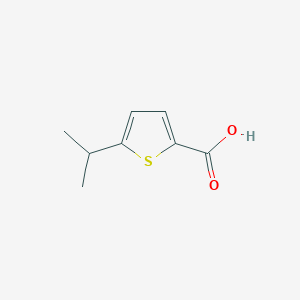

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)